[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and multiple acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as urea and β-ketoesters.
Introduction of the acetoxy groups: This step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Attachment of the oxolan ring: This can be done through a glycosylation reaction, where a sugar derivative is coupled with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alcohols, amines, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted esters or ethers.
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate: This compound has a similar pyrimidine ring but different substituents, leading to distinct chemical and biological properties.
[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-2-one: Another related compound with variations in the functional groups, affecting its reactivity and applications.
Properties
Molecular Formula |
C15H19N3O7S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H19N3O7S/c1-7(19)22-6-10-12(23-8(2)20)13(24-9(3)21)14(25-10)18-5-4-11(16)17-15(18)26/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,26)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
RKZVCMZAZQACRP-FMKGYKFTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=S)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=S)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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